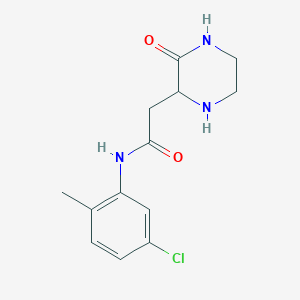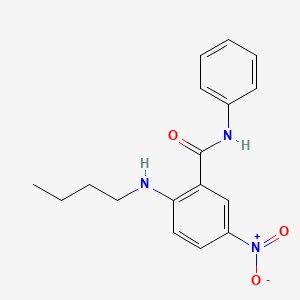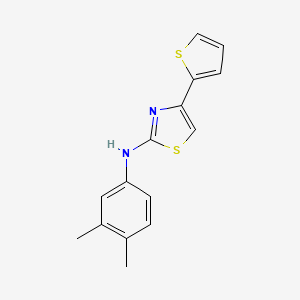
N-(5-chloro-2-methylphenyl)-2-(3-oxo-2-piperazinyl)acetamide
説明
N-(5-chloro-2-methylphenyl)-2-(3-oxo-2-piperazinyl)acetamide, commonly known as CPOP, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies.
作用機序
The exact mechanism of action of CPOP is not fully understood. However, it is believed that CPOP acts by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response and pain sensation. By inhibiting COX-2 activity, CPOP reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
CPOP has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). CPOP has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, CPOP has been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD).
実験室実験の利点と制限
One of the main advantages of using CPOP in lab experiments is its high potency and selectivity towards COX-2 enzyme. This makes it an ideal candidate for studying the role of COX-2 in various physiological processes. However, CPOP has some limitations as well. It has poor solubility in water, which makes it difficult to administer in vivo. In addition, CPOP has a short half-life, which limits its therapeutic potential.
将来の方向性
There are several future directions for the research on CPOP. One of the areas of interest is the development of CPOP analogs with improved solubility and pharmacokinetic properties. Another area of interest is the study of the potential use of CPOP in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, the role of CPOP in modulating the immune response and its potential use in the treatment of autoimmune diseases is an area of active research. Overall, the future directions for CPOP research are promising and hold great potential for the development of novel therapeutics.
Conclusion:
In conclusion, CPOP is a promising chemical compound that has shown potential therapeutic applications in various studies. The synthesis of CPOP involves the reaction of 5-chloro-2-methylphenylamine with ethyl chloroacetate in the presence of triethylamine. CPOP has been extensively studied for its potential use as an anti-inflammatory, analgesic, and neuroprotective agent. Its mechanism of action involves the inhibition of COX-2 enzyme, which reduces inflammation and pain. CPOP has several biochemical and physiological effects, including the reduction of pro-inflammatory cytokines and oxidative stress markers. Although CPOP has some limitations, its future directions hold great potential for the development of novel therapeutics.
科学的研究の応用
CPOP has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties. In addition, CPOP has shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. CPOP has also been studied for its potential use as an antidepressant and anxiolytic agent.
特性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(3-oxopiperazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c1-8-2-3-9(14)6-10(8)17-12(18)7-11-13(19)16-5-4-15-11/h2-3,6,11,15H,4-5,7H2,1H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINLQDHSZDJKNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2C(=O)NCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-(3-oxopiperazin-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine hydrochloride](/img/structure/B4138807.png)
![N-(4-nitrophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4138821.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(2-hydroxyethyl)thio]acetamide](/img/structure/B4138826.png)

![2-(4-fluorobenzyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4138842.png)
methanol](/img/structure/B4138845.png)
![N-(4-bromo-2-{3-[(4-chlorobenzyl)oxy]-2-quinoxalinyl}phenyl)acetamide](/img/structure/B4138849.png)
![4-methyl-N-{3-[(2-nitrophenyl)amino]propyl}benzamide](/img/structure/B4138860.png)
![N-butyl-3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinecarboxamide](/img/structure/B4138864.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(dimethylamino)-2,5-pyrrolidinedione](/img/structure/B4138866.png)
![4-[(2-allyl-2-phenyl-4-penten-1-yl)amino]-4-oxobutanoic acid](/img/structure/B4138876.png)

![4-methyl-3-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B4138896.png)
![8-(4-acetylbenzyl)-2-pyridin-2-yl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B4138903.png)